molecular formula C22H24N6 B2433387 [6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 946203-28-7

[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

Katalognummer: B2433387
CAS-Nummer: 946203-28-7
Molekulargewicht: 372.476
InChI-Schlüssel: KSBYCCMPCDJWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound with the molecular formula C22H24N6. It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

A study by Li et al. (2016) explored a set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the chemical compound , as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including a clinical candidate named ITI-214, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. The findings suggest significant therapeutic potential for neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Human A3 Adenosine Receptor Antagonists

Squarcialupi et al. (2013) investigated a series of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, structurally similar to the mentioned compound, as human A3 adenosine receptor antagonists. These derivatives showed low nanomolar affinity and high selectivity, making them potential candidates for countering neurotoxicity in conditions like oxaliplatin-induced apoptosis in rat astrocyte cell cultures (Squarcialupi et al., 2013).

cGMP Phosphodiesterase Inhibitory Activity

Dumaitre and Dodic (1996) worked on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, noting their role as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds, similar in structure to the focus compound, demonstrated in vivo oral antihypertensive activity, indicating potential use in cardiovascular therapies (Dumaitre & Dodic, 1996).

Histamine H4 Receptor Ligands

Research by Altenbach et al. (2008) on 2-aminopyrimidines, related to the chemical structure , showed promise as ligands of the histamine H4 receptor. They found that these compounds have potential anti-inflammatory and antinociceptive activities, supporting the use of H4 receptor antagonists in treating pain (Altenbach et al., 2008).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and further converted them to various pyrazolyl derivatives. Some of these compounds, similar in structure to 6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine, exhibited comparable anticancer effects to standard drugs and also showed antimicrobial activities (Riyadh, 2011).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) studied pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties. They found that certain derivatives, structurally akin to the compound , had significant antiinflammatory activities without ulcerogenic side effects, indicating a potential for safer nonsteroidal antiinflammatory drug development (Auzzi et al., 1983).

Eigenschaften

IUPAC Name

6-N-butyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-3-4-14-23-22-26-20(25-17-12-10-16(2)11-13-17)19-15-24-28(21(19)27-22)18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBYCCMPCDJWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.